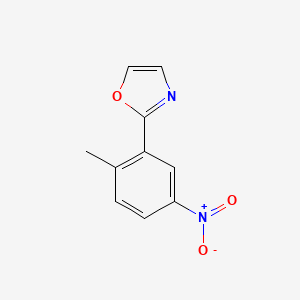
2-(2-Methyl-5-nitrophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group and a nitro group attached to the phenyl ring, which is further connected to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-5-nitrobenzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-5-nitrophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Cyclization: Strong acids or bases, depending on the specific reaction pathway.
Major Products Formed
Reduction: 2-(2-Amino-5-methylphenyl)-1,3-oxazole.
Substitution: Various substituted oxazoles depending on the electrophile used.
Cyclization: More complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-(2-Methyl-5-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitrophenol: Similar structure but lacks the oxazole ring.
2-Methyl-5-nitroaniline: Contains an amino group instead of the oxazole ring.
2-Methyl-5-nitrobenzaldehyde: Contains an aldehyde group instead of the oxazole ring.
Uniqueness
2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is unique due to the presence of both the oxazole ring and the nitro group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8(12(13)14)6-9(7)10-11-4-5-15-10/h2-6H,1H3 |
Clave InChI |
KADIKQLNYUHFIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
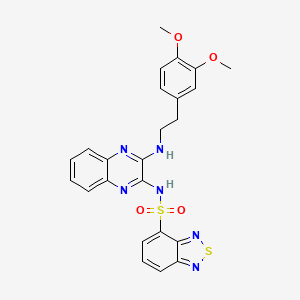

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
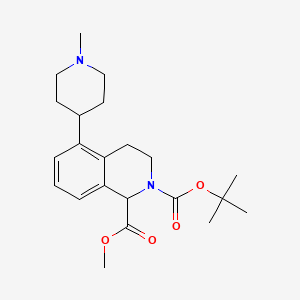
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)

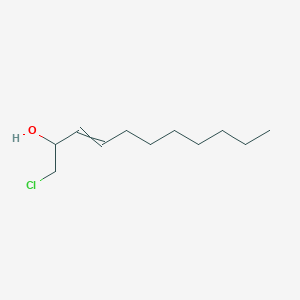
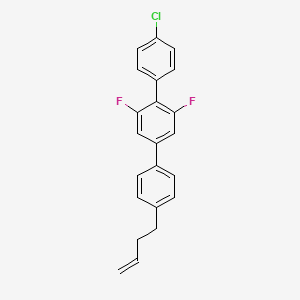
![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
